molecular formula C11H10BrN5O4 B3748311 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B3748311
M. Wt: 356.13 g/mol
InChI Key: ZVUROPISFMRNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTA is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as nitroreductases, which are involved in the metabolism of nitro-containing compounds. The nitro group in 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is believed to play a crucial role in its mechanism of action, as it can undergo reduction to form reactive intermediates that can interact with cellular components.
Biochemical and Physiological Effects:
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can induce apoptosis in cancer cells, inhibit the activity of nitroreductases, and modulate the expression of certain genes. In vivo studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can reduce the growth of tumors in animal models, and improve the survival rate of mice infected with certain bacterial strains. However, the exact biochemical and physiological effects of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide are still being investigated, and more research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized through various methods using commercially available starting materials, and it can be purified using simple techniques. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is also highly stable under normal laboratory conditions, which makes it suitable for long-term storage and transportation. Furthermore, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has low toxicity, which minimizes the risk of adverse effects on experimental organisms or cells. However, one limitation of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, including its potential applications in drug discovery, materials science, and biotechnology. In drug discovery, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be further optimized to improve its efficacy and selectivity against cancer cells or microbial strains. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can also be used as a scaffold for the development of new compounds with potential therapeutic applications. In materials science, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be investigated for its potential applications in organic electronics and optoelectronics, such as organic solar cells and light-emitting diodes. In biotechnology, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be used as a tool to study the role of nitro groups in enzyme catalysis and cellular processes. Overall, the future research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is expected to provide new insights into its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. However, more research is needed to fully understand its potential applications and optimize its properties for specific uses. The future research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is expected to provide new insights into its mechanism of action and potential applications in drug discovery, materials science, and biotechnology.

Scientific Research Applications

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been studied as a potential antimicrobial agent, with promising results against various bacterial and fungal strains. In biochemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been used as a tool to study the role of nitro groups in the catalytic activity of enzymes. In materials science, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been investigated for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O4/c1-21-8-5-3-2-4-7(8)13-9(18)6-16-10(12)14-11(15-16)17(19)20/h2-5H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUROPISFMRNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.